molecular formula C13H17BrN6O4 B12925747 N'-[8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide

N'-[8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide

Cat. No.: B12925747
M. Wt: 401.22 g/mol
InChI Key: LESDDVYJBSGDSW-PJUNEFLZSA-N
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Description

N’-[8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide is a complex organic compound with significant potential in various scientific fields This compound features a purine base with a bromine atom at the 8th position and a sugar moiety attached to the 9th position, making it a nucleoside analog

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide typically involves multiple steps:

    Glycosylation: The attachment of the sugar moiety to the purine base is carried out through glycosylation reactions, often using protected sugar derivatives and Lewis acid catalysts.

    Dimethylmethanimidamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N’-[8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms.

    Substitution: The bromine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with various functional groups replacing the bromine atom.

Scientific Research Applications

N’-[8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as a nucleoside analog in biochemical assays and as a probe for studying nucleic acid interactions.

    Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-[8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide involves its interaction with nucleic acids. The compound can be incorporated into DNA or RNA, leading to the disruption of nucleic acid synthesis and function. This incorporation can result in chain termination or the introduction of mutations, thereby exerting its antiviral or anticancer effects. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-2’-deoxyguanosine: A nucleoside analog with a similar bromine substitution but lacking the dimethylmethanimidamide group.

    2-Amino-8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one: Another nucleoside analog with a different functional group at the 6th position.

Uniqueness

N’-[8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide is unique due to the presence of the dimethylmethanimidamide group, which enhances its chemical stability and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research.

Properties

Molecular Formula

C13H17BrN6O4

Molecular Weight

401.22 g/mol

IUPAC Name

N'-[8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C13H17BrN6O4/c1-19(2)5-17-10-7-11(16-4-15-10)20(13(14)18-7)12-9(23)8(22)6(3-21)24-12/h4-6,8-9,12,21-23H,3H2,1-2H3/b17-5+/t6-,8-,9-,12-/m1/s1

InChI Key

LESDDVYJBSGDSW-PJUNEFLZSA-N

Isomeric SMILES

CN(C)/C=N/C1=C2C(=NC=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CN(C)C=NC1=C2C(=NC=N1)N(C(=N2)Br)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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